Fmoc-Phg-OH

Catalog No.
S760634
CAS No.
102410-65-1
M.F
C23H19NO4
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phg-OH

CAS Number

102410-65-1

Product Name

Fmoc-Phg-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

PCJHOCNJLMFYCV-NRFANRHFSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Phg-OH;102410-65-1;Fmoc-L-phenylglycine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylaceticacid;Fmoc-L-alpha-phenylglycine;N-Fmoc-L-2-phenylglycine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine;(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-phenyl-aceticacid;(2S)-([(9H-FLUOREN-9-YL-METHOXY)CARBONYL]AMINO)(PHENYL)ACETICACID;(2S)-{[(9H-Fluoren-9-Yl-Methoxy)Carbonyl]Amino}(Phenyl)AceticAcid;AmbotzFAA1420;PubChem19014;N-Fmoc-L-Phenylglycine;FMOC-L-PHG;FMOC-L-PHG-OH;AC1OJJ51;47531_ALDRICH;SCHEMBL119848;FMOC-(S)-PHENYLGLYCINE;AC1Q71A2;CHEMBL356179;47531_FLUKA;MolPort-003-725-672;PCJHOCNJLMFYCV-NRFANRHFSA-N;EBD16725

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis:

  • Fmoc-Phg-OH is a building block for the creation of peptides using a technique called Fmoc solid-phase peptide synthesis (SPPS) . This method involves attaching amino acids, like Fmoc-Phg-OH, to a solid support in a sequential manner to form the desired peptide chain.
  • The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group for the amino acid's N-terminus, ensuring that only the desired amino acid participates in the peptide bond formation during each step of the synthesis .

Chemical Biology Studies:

  • Fmoc-Phg-OH can be used as a substrate for studying enzymes involved in peptide modification or degradation. Researchers can investigate enzyme activity, specificity, and inhibition mechanisms by employing Fmoc-Phg-OH as a probe molecule .

Drug Discovery and Development:

  • Fmoc-Phg-OH can be utilized in the synthesis of peptide-based drugs or drug candidates. By incorporating Fmoc-Phg-OH into the peptide sequence, researchers can design molecules with specific biological properties for therapeutic purposes .

Material Science Applications:

  • Fmoc-Phg-OH can be applied in the development of functional materials. Its properties allow for the creation of self-assembled structures or coatings with specific functionalities, potentially useful in areas like biosensors or drug delivery systems .

Fmoc-Phg-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-L-phenylglycine, is a derivative of phenylglycine modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its aromatic nature and hydrophobic properties, making it an important building block in peptide synthesis. The Fmoc group serves to protect the amino functionality during the synthesis process, allowing for selective deprotection and coupling reactions in solid-phase peptide synthesis (SPPS) .

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, which results in the formation of free phenylglycine. This step is crucial for the subsequent coupling of amino acids in peptide chains .
  • Coupling Reactions: Fmoc-Phg-OH can react with other amino acids to form peptide bonds. Common coupling reagents include N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole, which facilitate the formation of amide bonds between the carboxylic acid of one amino acid and the amine of another .

While Fmoc-Phg-OH itself does not exhibit direct biological activity, it plays a significant role in the synthesis of peptides that may have various biological functions. Peptides synthesized using Fmoc-Phg-OH can be designed to interact with biological targets, potentially leading to therapeutic applications. The incorporation of phenylglycine into peptides can enhance their stability and bioactivity due to its hydrophobic character .

The synthesis of Fmoc-Phg-OH typically involves:

  • Protection of Phenylglycine: The amino group of phenylglycine is reacted with Fmoc-chloroformate or Fmoc-succinimidyl carbonate in the presence of a base (e.g., sodium carbonate) to introduce the Fmoc protecting group.
  • Purification: The resulting product is purified using high-performance liquid chromatography to ensure high yield and purity .
  • Characterization: Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Fmoc-Phg-OH is widely used in peptide synthesis, particularly in SPPS due to its stability and ease of deprotection. Its applications include:

  • Peptide Synthesis: Used as a building block for synthesizing peptides with specific sequences for research and therapeutic purposes.
  • Drug Development: Peptides containing phenylglycine may exhibit enhanced pharmacological properties, making them candidates for drug development .

Several compounds are similar to Fmoc-Phg-OH, each possessing unique characteristics that distinguish them:

Compound NameProtecting GroupsUnique Features
Fmoc-His(Boc)-OHFmoc and BocUsed for histidine, providing dual protection
Fmoc-His(Trt)-OHFmoc and TrtContains trityl protecting group for imidazole
Boc-His(Boc)-OHBoc for both groupsUtilizes Boc protecting groups exclusively
Fmoc-Leu-OHFmocUtilized for leucine; simpler structure
Fmoc-Trp(Ph)-OHFmocContains phenyl group on tryptophan

Uniqueness: Fmoc-Phg-OH stands out due to its combination of the Fmoc protecting group with the phenylglycine structure, which offers enhanced stability during synthesis while allowing for selective deprotection under mild conditions. This makes it particularly advantageous for applications in solid-phase peptide synthesis where precision is crucial .

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Fmoc-L-phenylglycine

Dates

Modify: 2023-08-15

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